molecular formula C23H25N3O2 B6805277 N-(2-methyl-1-oxo-3H-isoindol-4-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide

N-(2-methyl-1-oxo-3H-isoindol-4-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide

Cat. No.: B6805277
M. Wt: 375.5 g/mol
InChI Key: ORGKZCUIXKWOFS-UHFFFAOYSA-N
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Description

N-(2-methyl-1-oxo-3H-isoindol-4-yl)-8-phenyl-6-azaspiro[34]octane-6-carboxamide is a complex organic compound with a unique structure that combines an isoindoline moiety with a spirocyclic system

Properties

IUPAC Name

N-(2-methyl-1-oxo-3H-isoindol-4-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-25-13-18-17(21(25)27)9-5-10-20(18)24-22(28)26-14-19(16-7-3-2-4-8-16)23(15-26)11-6-12-23/h2-5,7-10,19H,6,11-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGKZCUIXKWOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C=CC=C2NC(=O)N3CC(C4(C3)CCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1-oxo-3H-isoindol-4-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide typically involves multi-step organic synthesis. The initial step often includes the formation of the isoindoline core, followed by the introduction of the spirocyclic system. Common reagents used in these reactions include organometallic reagents, such as Grignard reagents, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1-oxo-3H-isoindol-4-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the isoindoline moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-methyl-1-oxo-3H-isoindol-4-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-1-oxo-3H-isoindol-4-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-1-oxo-3H-isoindol-4-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide: shares structural similarities with other spirocyclic compounds and isoindoline derivatives.

    Spiro[3.4]octane derivatives: Known for their unique three-dimensional structures and potential biological activities.

    Isoindoline derivatives: Often explored for their pharmacological properties.

Uniqueness

What sets this compound apart is its combination of the isoindoline and spirocyclic systems, which may confer unique chemical and biological properties not found in other compounds.

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